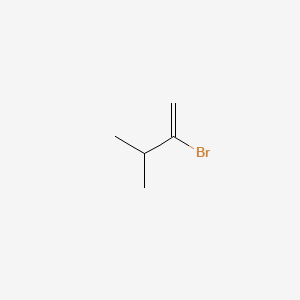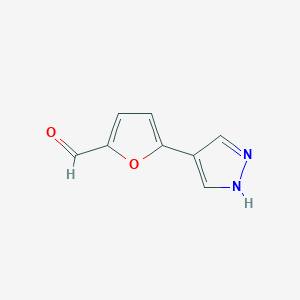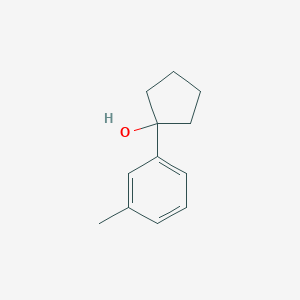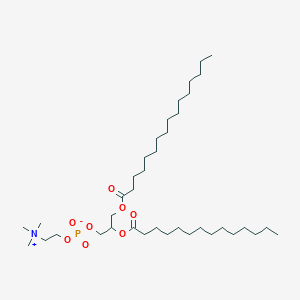
1-Butene, 2-bromo-3-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butene, 2-bromo-3-methyl- is an organic compound with the molecular formula C5H9Br. It is also known by other names such as γ,γ-Dimethylallyl bromide, Prenyl bromide, and 3-Methyl-2-butenyl bromide . This compound is a colorless to yellow liquid with a distinct odor and is used in various chemical reactions and industrial applications.
Preparation Methods
1-Butene, 2-bromo-3-methyl- can be synthesized through the reaction of isoprene with hydrobromic acid or hydrogen bromide gas in the presence of a cuprous halide catalyst . The reaction is typically carried out at temperatures ranging from -20°C to 30°C. The industrial production method involves the addition of hydrogen bromide to isoprene, resulting in the formation of 1-bromo-3-methyl-2-butene .
Chemical Reactions Analysis
1-Butene, 2-bromo-3-methyl- undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Elimination Reactions: It can undergo elimination reactions to form alkenes.
Addition Reactions: It can react with halogens or hydrogen halides to form dihalides or halogenated alkanes.
Common reagents used in these reactions include strong bases like potassium tert-butoxide, and nucleophiles such as sodium azide or potassium cyanide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Butene, 2-bromo-3-methyl- has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Butene, 2-bromo-3-methyl- involves its reactivity as an alkylating agent. In substitution reactions, the bromine atom is replaced by a nucleophile, forming a new carbon-nucleophile bond. In elimination reactions, the compound undergoes dehydrohalogenation to form alkenes, with the base abstracting a proton from the β-carbon and the bromine atom leaving as a bromide ion .
Comparison with Similar Compounds
1-Butene, 2-bromo-3-methyl- can be compared with other similar compounds such as:
1-Bromo-2-methylpropene: Similar in structure but differs in the position of the bromine atom.
3-Bromo-2-methylpropene: Another isomer with the bromine atom at a different position.
Prenyl bromide: Another name for 1-Butene, 2-bromo-3-methyl-, highlighting its use in prenylation reactions.
The uniqueness of 1-Butene, 2-bromo-3-methyl- lies in its specific reactivity and applications in organic synthesis, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
2-bromo-3-methylbut-1-ene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9Br/c1-4(2)5(3)6/h4H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URVWKTROBMKSAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9Br |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20464645 |
Source


|
| Record name | 1-Butene, 2-bromo-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20464645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.03 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31844-96-9 |
Source


|
| Record name | 1-Butene, 2-bromo-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20464645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-[(4,4,5,5,5-Pentafluoropentyl)oxy]ethan-1-ol](/img/structure/B12089046.png)
![7-Bromo-2-(methoxymethyl)-2,3-dihydropyrazolo[5,1-b]oxazole](/img/structure/B12089052.png)
![7-Amino-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B12089056.png)



